An In-depth Technical Guide to the Chemical Properties of 3-Amino-5-(methoxycarbonyl)benzoic acid
An In-depth Technical Guide to the Chemical Properties of 3-Amino-5-(methoxycarbonyl)benzoic acid
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Amino-5-(methoxycarbonyl)benzoic acid, tailored for researchers, scientists, and professionals in drug development. This document collates available data on its structure, properties, synthesis, and analytical methods. Due to the limited availability of direct experimental data for this specific compound, information from closely related analogs is utilized to provide a predictive profile.
Chemical and Physical Properties
3-Amino-5-(methoxycarbonyl)benzoic acid is a trifunctional organic compound containing an aromatic ring substituted with an amino group, a carboxylic acid group, and a methyl ester group. These functional groups impart a unique combination of acidic, basic, and neutral characteristics, making it a versatile building block in organic synthesis.
Structural and General Properties
| Property | Value | Source/Comment |
| IUPAC Name | 3-Amino-5-(methoxycarbonyl)benzoic acid | --- |
| CAS Number | 28179-47-7 | [1] |
| Molecular Formula | C₉H₉NO₄ | [2][3] |
| Molecular Weight | 195.17 g/mol | [2][3] |
| Physical Form | Solid | Predicted |
| Purity | Typically >95% | Commercial suppliers |
Physicochemical Data
| Property | Estimated Value | Reference Compound(s) |
| Melting Point (°C) | 170 - 190 | 3-Amino-5-methoxybenzoic acid (180-185 °C) |
| Boiling Point (°C) | > 300 | Predicted based on high polarity and MW |
| Solubility | ||
| Water | Sparingly soluble | Benzoic acid is slightly soluble in water[4] |
| Methanol | Soluble | Benzoic acid derivatives show good solubility[5] |
| Ethanol | Soluble | Benzoic acid derivatives show good solubility[5] |
| DMSO | Soluble | Common solvent for polar organic compounds |
| Dichloromethane | Slightly soluble | Benzoic acid has some solubility[5] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of 3-Amino-5-(methoxycarbonyl)benzoic acid are not explicitly documented in the reviewed literature. Therefore, the following sections provide detailed, plausible methodologies based on standard organic chemistry transformations and procedures for analogous compounds.
Proposed Synthesis Protocol
A viable synthetic route to 3-Amino-5-(methoxycarbonyl)benzoic acid can be envisioned starting from 3,5-dinitrobenzoic acid. The synthesis involves two key steps: esterification of the carboxylic acid and subsequent reduction of the two nitro groups to amino groups.
Step 1: Methyl Esterification of 3,5-Dinitrobenzoic Acid
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3,5-dinitrobenzoic acid (1.0 eq) in methanol (10-20 mL per gram of starting material).
-
Acid Catalysis: Carefully add concentrated sulfuric acid (0.1-0.2 eq) to the suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield methyl 3,5-dinitrobenzoate.
Step 2: Reduction of Methyl 3,5-Dinitrobenzoate
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Reaction Setup: Dissolve the methyl 3,5-dinitrobenzoate (1.0 eq) from the previous step in ethanol or methanol in a hydrogenation vessel.
-
Catalyst: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (5-10 mol%).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-10 hours.[6]
-
Filtration and Purification: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent. The filtrate containing the crude product can be concentrated under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 3-Amino-5-(methoxycarbonyl)benzoic acid.
Proposed Analytical Protocol (HPLC)
High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of 3-Amino-5-(methoxycarbonyl)benzoic acid. A reverse-phase method would be suitable.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid (for Mass Spectrometry compatibility) or phosphoric acid.[7]
-
Gradient: A linear gradient from 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by a UV-Vis scan of the compound (likely around 254 nm and 280 nm).
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL) and dilute as necessary.
Spectral Data (Predicted)
Actual spectral data for 3-Amino-5-(methoxycarbonyl)benzoic acid is not available. The following are predicted key spectral features based on the analysis of 3-aminobenzoic acid.[8][9][10]
¹H NMR Spectroscopy
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -COOH | 10.0 - 13.0 | br s |
| Aromatic H | 7.0 - 8.0 | m |
| -NH₂ | 3.5 - 5.0 | br s |
| -OCH₃ | ~3.9 | s |
¹³C NMR Spectroscopy
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -C=O (acid) | 165 - 175 |
| -C=O (ester) | 160 - 170 |
| Aromatic C-NH₂ | 140 - 150 |
| Aromatic C-COOH | 130 - 140 |
| Aromatic C-COOCH₃ | 130 - 140 |
| Aromatic C-H | 110 - 130 |
| -OCH₃ | 50 - 60 |
FT-IR Spectroscopy
| Functional Group | Predicted Wavenumber (cm⁻¹) | Appearance |
| O-H stretch (acid) | 2500-3300 | Broad |
| N-H stretch (amine) | 3300-3500 | Medium, two bands |
| C=O stretch (acid) | 1680-1710 | Strong, sharp |
| C=O stretch (ester) | 1715-1735 | Strong, sharp |
| C-N stretch | 1250-1350 | Medium |
| C-O stretch | 1000-1300 | Strong |
Biological Activity and Potential Applications
While specific biological activities of 3-Amino-5-(methoxycarbonyl)benzoic acid are not well-documented, derivatives of 3-aminobenzoic acid have been explored for their therapeutic potential. Studies on related compounds suggest potential antioxidant and anticancer activities. The presence of the amino and carboxylic acid groups makes it a candidate for use as a scaffold in the synthesis of novel bioactive molecules and as a linker in medicinal chemistry applications.
Visualizations
Proposed Synthetic Workflow
The following diagram illustrates the proposed two-step synthesis of 3-Amino-5-(methoxycarbonyl)benzoic acid from 3,5-dinitrobenzoic acid.
This guide serves as a foundational resource for researchers interested in 3-Amino-5-(methoxycarbonyl)benzoic acid. Further experimental validation is necessary to confirm the predicted properties and protocols.
References
- 1. arctomsci.com [arctomsci.com]
- 2. 3-Ethoxy-5-(methoxycarbonyl)benzoic acid | C11H12O5 | CID 69357330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(Methoxycarbonyl)benzoic acid | C9H8O4 | CID 601880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Amino-5-hydroxybenzoic acid | C7H7NO3 | CID 127115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN101362705B - 3,5-diaminobenzoic acid preparation method - Google Patents [patents.google.com]
- 7. 3-Amino-5-((methylamino)carbonyl)benzoic acid | SIELC Technologies [sielc.com]
- 8. Benzoic acid, 3-amino- [webbook.nist.gov]
- 9. 3-Aminobenzoic acid(99-05-8) IR Spectrum [m.chemicalbook.com]
- 10. 3-Aminobenzoic acid(99-05-8) 1H NMR spectrum [chemicalbook.com]
